2-(2,4-Dichlorophenoxy)ethylamine
Overview
Description
2-(2,4-Dichlorophenoxy)ethylamine, also known as this compound, is a useful research compound. Its molecular formula is C8H9Cl2NO and its molecular weight is 206.07 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Acetates - Glycolates - Phenoxyacetates - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of 2-(2,4-dichlorophenoxy)ethanamine is broadleaf weeds . It is a selective herbicide that kills dicots without affecting monocots . It mimics natural auxin at the molecular level .
Mode of Action
2-(2,4-dichlorophenoxy)ethanamine interacts with its targets by causing uncontrolled growth, leading to the death of the plant . It alters the plasticity of the cell walls, influences the amount of protein production, and increases ethylene production .
Biochemical Pathways
The compound affects the physiological processes, perception, and signal transduction under herbicide treatment . It disrupts the normal biochemical pathways of the plant, leading to abnormal growth, senescence, and eventually plant death .
Pharmacokinetics
It is known that a relatively small portion of a similar compound, 2,4-d, was metabolized into various other compounds .
Result of Action
The result of the action of 2-(2,4-dichlorophenoxy)ethanamine is the death of the target plants. The compound causes uncontrolled growth in the plants, leading to abnormalities and eventually death .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-(2,4-dichlorophenoxy)ethanamine. For instance, volatilization and leaching are two critical pathways for pesticide transportation from their applied areas to non-target regions . Nanocarrier-based formulations can improve the use efficiency and reduce the off-target effects of pesticides .
Biochemical Analysis
Biochemical Properties
It is known that similar compounds, such as 2,4-dichlorophenoxyacetic acid (2,4-D), play a pivotal role in triggering the embryogenic pathway of somatic cells in both dicots and monocots
Cellular Effects
Related compounds such as 2,4-dichlorophenoxyacetamide-chalcones have been shown to have antiproliferative activities against certain cancer cell lines
Molecular Mechanism
It is known that similar compounds, such as Triclosan (5-chloro-2-(2,4-dichlorophenoxy) phenol), have been linked to the control of the human enoyl-acyl carrier protein-reductase (hER), which has been associated with a range of life-threatening diseases
Temporal Effects in Laboratory Settings
It is known that similar compounds, such as 2,4-dichlorophenoxyacetamide-chalcones, have long-term antiproliferative effects
Metabolic Pathways
It is known that similar compounds, such as 2,4-dichlorophenoxyacetic acid, are involved in several metabolic pathways
Transport and Distribution
It is known that similar compounds, such as 2,4-dichlorophenoxyacetic acid, are transported and distributed in a basipetal manner
Properties
IUPAC Name |
2-(2,4-dichlorophenoxy)ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Cl2NO/c9-6-1-2-8(7(10)5-6)12-4-3-11/h1-2,5H,3-4,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZWBXPGUWYWOOS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)OCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00152614 | |
Record name | 2-(2,4-Dichlorophenoxy)ethylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00152614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1199-28-6 | |
Record name | 2-(2,4-Dichlorophenoxy)ethylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001199286 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(2,4-Dichlorophenoxy)ethylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00152614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 2-(2,4-Dichlorophenoxy)ethylamine exert its effects on plant growth, and what are the key metabolic steps involved?
A1: this compound itself is not the direct effector of plant growth regulation. Instead, it acts as a prodrug, undergoing a series of metabolic conversions within plant tissues to produce the active auxin-like compound, 2,4-dichlorophenoxyacetic acid (2,4-D). []
Q2: What evidence suggests that the conversion of this compound is enzyme-mediated?
A2: The study utilized 2-hydroxyethylhydrazine (HEH), a known amine oxidase inhibitor, to investigate the enzymatic mechanisms underlying this compound's activity. Pretreating pea stem segments and wheat coleoptiles with HEH effectively blocked the growth-promoting effects of this compound. []
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